![molecular formula C12H12BrNO2 B585198 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 920023-36-5](/img/structure/B585198.png)
5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
Scientific Research Applications
Sigma Ligand Affinity and Selectivity
Research into compounds related to 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has demonstrated their potential as sigma ligands, substances that may bind to sigma receptors, which are involved in various neurological processes. Studies have shown that variations in the structure of spiro[isobenzofuran-1(3H),4'-piperidines] can significantly affect their affinity and selectivity towards sigma 1 and sigma 2 binding sites. These findings indicate the importance of the N-substituent and other structural factors in determining the compounds' interaction with sigma receptors, potentially guiding the development of selective sigma 2 ligands with applications in neurological research and drug development (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System Agents
The chemical's structure has also been explored for its potential as a central nervous system (CNS) agent. By synthesizing derivatives of spiro[isobenzofuran-1(3H),4'-piperidines], researchers have investigated their efficacy in producing antidepressant-like effects, marked by inhibition of tetrabenazine-induced ptosis, a property shared by most antidepressants. This research avenue explores the therapeutic potential of such compounds in treating CNS disorders, highlighting the role of the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety in enhancing antitetrabenazine activity, which is crucial for their CNS activity (Bauer et al., 1976).
Neurokinin Receptor Antagonists
Spiro-substituted piperidines, including derivatives of 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, have been identified as promising leads for novel neurokinin receptor antagonists. The structure-activity relationship (SAR) studies of these compounds have contributed to the identification of new molecules with potent inhibitory activity against neurokinin receptors, which play pivotal roles in various physiological and pathological processes. Such antagonists have potential therapeutic applications in treating respiratory conditions and other diseases influenced by neurokinin receptor activity (Kubota et al., 1998).
Histamine H3 Receptor Inverse Agonists
Research into spiro-isobenzofuranones, closely related to 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, has led to the discovery of potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. These findings are significant in the quest for new treatments for neurological disorders, as the H3 receptor plays a crucial role in modulating neurotransmitter release in the brain. The development of these inverse agonists opens new pathways for therapeutic interventions in diseases associated with dysregulated neurotransmitter activity (Jitsuoka et al., 2008).
Mechanism of Action
References:
- 3H-Spiro [isobenzofuran-1,4’-piperidine] hydrochloride
- One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation Reaction of Ninhydrin with Amino-naphthoquinones. ACS Omega, 2020, 5, 37, 23660–23665. DOI: 10.1021/acsomega.0c01934
- Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4’-piperidin]-1’-yl)butyl]indolyl Derivatives as High-Affinity Probes for σ Receptors. Journal of Medicinal Chemistry. Link
properties
IUPAC Name |
6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTOHWXQKHYBLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)Br)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693455 |
Source
|
Record name | 5-Bromo-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
CAS RN |
920023-36-5 |
Source
|
Record name | 5-Bromo-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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